Product packaging for 9-Oxabicyclo[6.1.0]non-4-en-3-ol(Cat. No.:CAS No. 90251-96-0)

9-Oxabicyclo[6.1.0]non-4-en-3-ol

Cat. No.: B14370658
CAS No.: 90251-96-0
M. Wt: 140.18 g/mol
InChI Key: QUWYTQQBEKEDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Bicyclic Oxirane Systems in Chemical Research

Bicyclic systems containing an oxirane (epoxide) ring are pivotal building blocks in organic synthesis. researchgate.net The inherent ring strain of the three-membered ether makes epoxides susceptible to ring-opening reactions by a variety of nucleophiles, providing a reliable method for introducing two adjacent functional groups with defined stereochemistry. When incorporated into a bicyclic framework, the conformational rigidity of the scaffold imposes specific stereoelectronic demands on these reactions, allowing for a high degree of control over the reaction outcomes.

These systems are often derived from the epoxidation of cyclic or bicyclic alkenes. The reactivity of the epoxide can be harnessed to construct complex molecular architectures, including those found in natural products and medicinally important compounds. chemsrc.com The ring-opening can be catalyzed by acids or bases, leading to diols, amino alcohols, and other difunctionalized compounds. ontosight.ai

Structural Characteristics and Unique Reactivity Features of the 9-Oxabicyclo[6.1.0]nonane Framework

The 9-oxabicyclo[6.1.0]nonane framework is derived from the epoxidation of cyclooctene (B146475) or its derivatives. chemsrc.com Specifically, the parent compound 9-oxabicyclo[6.1.0]non-4-ene is synthesized from the monoepoxidation of 1,5-cyclooctadiene. researchgate.net The structure is characterized by the fusion of a three-membered oxirane ring with an eight-membered carbocycle. researchgate.net This fusion results in significant ring strain, which is a key determinant of its reactivity. ontosight.ai

A defining feature of medium-sized rings like the cyclooctene derivative present in this framework is their propensity to undergo transannular reactions. sigmaaldrich.com In these reactions, a bond is formed between non-adjacent atoms within the ring. For instance, the halofluorination of 9-oxabicyclo[6.1.0]non-4-ene with N-halosuccinimides and a fluoride (B91410) source does not result in a simple epoxide opening, but rather in a transannular O-heterocyclization, yielding bicyclo[3.3.1] and bicyclo[4.2.1] nonane (B91170) systems. sigmaaldrich.comwikipedia.org This reactivity highlights the framework's ability to serve as a precursor to other complex bicyclic structures.

Importance of the Unsaturated Alcohol Moiety in Synthetic Chemistry

The unsaturated alcohol, specifically an allylic alcohol as present in 9-Oxabicyclo[6.1.0]non-4-en-3-ol, is a functional group of immense importance in organic synthesis. libretexts.org The hydroxyl group can act as a directing group in various transformations, most notably in stereoselective epoxidations of the adjacent double bond. libretexts.orgwikipedia.org In metal-catalyzed systems, such as the Sharpless-Katsuki epoxidation, the alcohol coordinates to the metal center, allowing the oxidant to be delivered to a specific face of the alkene, thereby controlling the stereochemistry of the resulting epoxide. oregonstate.eduorganic-chemistry.orgacs.org

Furthermore, the allylic alcohol moiety itself can undergo a range of reactions. The hydroxyl group can be oxidized to form an enone, while the double bond can participate in addition reactions, cycloadditions, or metathesis. This dual reactivity allows for the sequential or chemo-selective functionalization of the molecule, making unsaturated alcohols powerful synthons for building molecular complexity. nih.gov The presence of this moiety within the 9-oxabicyclo[6.1.0]nonane framework suggests that it could direct the reactivity of the existing epoxide or serve as a handle for further synthetic transformations.

Interactive Data Tables

Due to the limited availability of experimental data for the specific compound this compound, the following tables provide computed data for the saturated analogue, 9-Oxabicyclo[6.1.0]nonan-4-ol, and experimental data for the parent epoxide, 9-Oxabicyclo[6.1.0]non-4-ene, to offer a point of reference.

Table 1: Computed Properties for 9-Oxabicyclo[6.1.0]nonan-4-ol

PropertyValueSource
Molecular FormulaC₈H₁₄O₂PubChem
Molecular Weight142.20 g/mol PubChem
IUPAC Name9-oxabicyclo[6.1.0]nonan-4-olPubChem
InChI KeySVRHYAOVRQFLJU-UHFFFAOYSA-NPubChem
CAS Number2616-81-1PubChem

Table 2: Physical Properties of 9-Oxabicyclo[6.1.0]non-4-ene

PropertyValueSource
Molecular FormulaC₈H₁₂OSigma-Aldrich wikipedia.org
Molecular Weight124.18 g/mol Sigma-Aldrich wikipedia.org
Boiling Point195 °C (lit.)Sigma-Aldrich wikipedia.org
Density1.013 g/mL at 25 °C (lit.)Sigma-Aldrich wikipedia.org
Refractive Indexn20/D 1.495 (lit.)Sigma-Aldrich wikipedia.org
CAS Number637-90-1Sigma-Aldrich wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B14370658 9-Oxabicyclo[6.1.0]non-4-en-3-ol CAS No. 90251-96-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90251-96-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

9-oxabicyclo[6.1.0]non-4-en-3-ol

InChI

InChI=1S/C8H12O2/c9-6-3-1-2-4-7-8(5-6)10-7/h1,3,6-9H,2,4-5H2

InChI Key

QUWYTQQBEKEDKD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)CC(C=C1)O

Origin of Product

United States

Stereochemical Aspects and Isomerism in 9 Oxabicyclo 6.1.0 Non 4 En 3 Ol

Configurational Isomerism at Chiral Centers

The structure of 9-oxabicyclo[6.1.0]non-4-en-3-ol contains three stereogenic centers: at the C1 and C8 atoms of the epoxide ring, and at the C3 atom bearing the hydroxyl group. The presence of these three chiral centers means that the molecule can exist as a number of stereoisomers. The relative orientation of the substituents at these centers gives rise to diastereomers, while the non-superimposable mirror image of a particular stereoisomer constitutes its enantiomer.

The introduction of the hydroxyl group at the C3 position adds another layer of stereochemical complexity. Depending on its orientation relative to the epoxide ring, exo and endo diastereomers can be formed. The specific synthesis and characterization of all possible diastereomers and enantiomers of this compound are not extensively detailed in publicly available literature, highlighting a potential area for further research. However, the reactivity of the parent epoxide in transannular cyclization reactions, which are highly dependent on the molecule's stereochemistry, has been investigated. researchgate.netthieme-connect.de

Geometric Isomerism of the Cycloalkene Moiety

The eight-membered ring of this compound contains a carbon-carbon double bond, giving rise to the possibility of geometric isomerism. Cyclooctene (B146475) is notably the smallest cycloalkene that can stably exist as both cis (Z) and trans (E) isomers. nih.gov The vast majority of synthetic routes leading to this compound and its precursors start from (Z,Z)-cycloocta-1,5-diene, resulting in the double bond within the final molecule having a cis or Z configuration. mdpi.comgoogle.comtu-darmstadt.deliverpool.ac.uk

The synthesis of the trans isomer of the parent cyclooct-4-enol (B35093) has been achieved through the reduction of (Z)-9-oxabicyclo[6.1.0]non-4-ene. google.com This suggests that it is theoretically possible to have a trans double bond in the this compound framework, though this would introduce significant ring strain and likely make the molecule highly unstable and challenging to synthesize. The properties and detailed analysis of the trans isomer of this compound are not documented in available research.

Conformational Analysis of the Bicyclic System

The bicyclo[6.1.0]nonane ring system is conformationally flexible. The eight-membered ring can adopt several conformations, with the most stable being influenced by the fusion of the cyclopropane (B1198618) (epoxide) ring and the presence of substituents. Computational studies on the parent cyclooctene have identified multiple conformations. researchgate.net For the related bicyclo[3.3.1]nonane system, which can be formed from 9-oxabicyclo[6.1.0]non-4-ene via acid-catalyzed rearrangement, chair-chair and boat-chair conformations are common. google.com

Enantioselective Synthesis and Resolution Methodologies

The preparation of enantiomerically pure this compound is of significant interest for its potential use as a chiral building block in organic synthesis. Two primary strategies are employed to achieve this: enantioselective synthesis and the resolution of racemic mixtures.

Enantioselective Synthesis: This approach aims to create a specific enantiomer directly. One common method is the enantioselective epoxidation of a prochiral cyclooctadienol derivative. While direct enantioselective synthesis of this compound is not explicitly detailed, the synthesis of the chiral precursor (Z)-(1S,8R)-9-oxa-bicyclo[6.1.0]non-4-ene from cycloocta-1,5-diene (B8815838) provides a pathway to chiral derivatives. mdpi.com

Resolution Methodologies: Resolution involves the separation of a racemic mixture into its constituent enantiomers. A powerful and widely used technique for this purpose is kinetic resolution catalyzed by enzymes, particularly lipases. Lipases can selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester at a much faster rate than the other, leading to the separation of the two enantiomers.

For example, the kinetic resolution of racemic (Z)-cyclooct-5-ene-1,2-diol, a close analog of the target molecule's dihydroxylated form, has been successfully achieved using lipases. mdpi.com In these studies, one enantiomer of the diol is selectively acetylated, allowing for the separation of the monoacetate and the unreacted diol enantiomer. This methodology could, in principle, be applied to a racemic mixture of this compound or its ester derivatives to obtain enantiomerically enriched products. The efficiency and enantioselectivity of such a resolution would depend on the specific lipase (B570770) used and the reaction conditions.

Advanced Synthetic Methodologies for 9 Oxabicyclo 6.1.0 Non 4 En 3 Ol

Precursor Synthesis and Stereocontrol in Ring Closure Reactions

The synthesis of the bicyclic core of 9-Oxabicyclo[6.1.0]non-4-en-3-ol often begins with a suitable cyclooctadiene precursor. A key challenge lies in controlling the stereochemistry during the ring closure reaction that forms the oxabicyclo[6.1.0]nonane skeleton. One approach involves the use of chiral phosphine (B1218219) oxides to direct the stereochemical outcome. For instance, the resolution of (±)-hydroxyphosphine oxide derivatives can provide enantiomerically pure starting materials. Subsequent treatment with a base like sodium hydride can then induce ring closure to form the desired bicyclic system with controlled stereochemistry. psu.edu

Another strategy involves transannular reactions, where the inherent strain and conformational rigidity of a cyclic precursor guide the stereochemical course of the reaction. ehu.es These reactions can be highly efficient for constructing complex polycyclic molecules. ehu.es For example, the bromofluorination of (1Z,5Z)-cycloocta-1,5-diene can lead to the formation of bicyclo[3.3.0]octane derivatives through transannular π-participation, demonstrating how ring systems can dictate the stereochemical outcome of addition reactions. thieme-connect.de

Epoxidation Strategies for Cyclooctene (B146475) Derivatives

The introduction of the epoxide ring onto the cyclooctene backbone is a critical step in the synthesis of this compound. This transformation can be achieved through the epoxidation of a cyclooctadiene precursor.

A common method for the epoxidation of cycloocta-1,5-diene (B8815838) involves the use of peracetic acid in the presence of a base like sodium carbonate. mdpi.com This reaction typically proceeds at low temperatures to afford (Z)-(1S,8R)-9-oxa-bicyclo[6.1.0]non-4-ene. mdpi.com Another widely used reagent for this transformation is meta-chloroperbenzoic acid (mCPBA). amazonaws.com

Achieving high chemo- and stereoselectivity during epoxidation is crucial, especially when other reactive functional groups are present in the molecule. The choice of the epoxidizing agent and reaction conditions plays a significant role in determining the outcome.

For instance, dioxiranes generated in situ from ketones and Oxone have been shown to be effective for the diastereoselective epoxidation of substituted cyclohexenes. researchgate.net The stereoselectivity of this reaction can be tuned by modifying the structure of the ketone catalyst. researchgate.net In some cases, a biphasic epoxidation system can be employed to enhance the reaction rate and yield, particularly for less reactive substrates. researchgate.net

Furthermore, the development of manganese-based catalyst systems offers a promising approach for the epoxidation of unactivated olefins. researchgate.net These systems, often comprising a manganese salt, picolinic acid, and a heterocycle, can effectively catalyze epoxidation reactions under mild conditions. researchgate.net

Introduction and Functionalization of the Hydroxyl Group

The introduction of the hydroxyl group at the C-3 position of the 9-oxabicyclo[6.1.0]non-4-ene framework can be accomplished through various methods. One common strategy involves the ring-opening of the epoxide in the precursor, (Z)-9-oxabicyclo[6.1.0]non-4-ene, with a suitable nucleophile. For example, treatment with aqueous sulfuric acid can lead to the formation of a diol, which can then be further functionalized. mdpi.com

The hydroxyl group, once introduced, can undergo further reactions. For example, methylation of a hydroxyl-containing intermediate using methyl iodide and sodium hydride has been demonstrated in the synthesis of related bicyclic compounds. mdpi.com

Reductive Transformations Leading to Related Cyclic Alcohols (e.g., from 9-Oxabicyclo[6.1.0]non-4-ene)

Reductive transformations of the 9-oxabicyclo[6.1.0]non-4-ene system can lead to the formation of various related cyclic alcohols. The epoxide ring is susceptible to ring-opening reactions under reductive conditions. For example, treatment of 9-oxabicyclo[6.1.0]non-4-ene with N-bromosuccinimide (NBS) and water can result in the formation of bromo-substituted 9-oxabicyclo[4.2.1]nonane and 9-oxabicyclo[3.3.1]nonane derivatives. researchgate.netresearchgate.net These reactions often proceed via transannular O-heterocyclization, where the epoxide oxygen participates in the opening of a bromonium ion intermediate. researchgate.netresearchgate.net

Furthermore, the hydroxylated derivatives of 9-oxabicyclo[3.3.1]nonane have been synthesized from cycloocta-1,5-diene using tungstic acid as a catalyst with aqueous hydrogen peroxide as a green oxygen donor. researchgate.net

The table below summarizes some reductive transformations of 9-oxabicyclo[6.1.0]non-4-ene and related precursors.

PrecursorReagents and ConditionsProduct(s)Reference
9-Oxabicyclo[6.1.0]non-4-eneN-bromosuccinimide, waterendo,endo-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo,endo-2,6-dibromo-9-oxabicyclo[3.3.1]nonane researchgate.netresearchgate.net
Cycloocta-1,5-dienePeracid, then saponificationendo,endo-9-oxabicyclo[4.2.1]nonane-2,5-diol, (±)-endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol researchgate.net
Cycloocta-1,5-dieneTungstic acid, H₂O₂Hydroxy- and carbonyl-derivatives of 9-oxabicyclo[3.3.1]nonane researchgate.net

Chemoenzymatic Approaches in this compound Synthesis

Chemoenzymatic methods offer a powerful tool for the enantioselective synthesis of this compound and its derivatives. Lipases are commonly employed for the kinetic resolution of racemic intermediates. For instance, the lipase (B570770) from Candida antarctica (CAL) or Candida rugosa (CRL) can be used for the enantioselective hydrolysis of diacetates or the acetylation of diols in the 9-oxabicyclo[3.3.1]nonane system. researchgate.net This allows for the separation of enantiomers and the preparation of enantiopure compounds.

The synthesis can start from cycloocta-1,5-diene, which is converted to a mixture of diols. Acetylation followed by enantioselective hydrolysis using a lipase can yield enantiopure monoacetates and the corresponding diol of the other enantiomer. researchgate.net

The table below highlights a chemoenzymatic approach for the resolution of related bicyclic diols.

SubstrateEnzymeReactionProduct(s)Reference
(±)-endo,endo-9-Oxabicyclo[3.3.1]nonane-2,6-diol diacetateLipase (e.g., CAL, CRL)Enantioselective hydrolysisEnantiopure monoacetate and diol researchgate.net
meso-endo,endo-9-Oxabicyclo[4.2.1]nonane-2,5-diolLipase (e.g., CAL, CRL)Enantioselective acetylationEnantiopure monoacetate researchgate.net

Reaction Mechanisms and Chemical Transformations of 9 Oxabicyclo 6.1.0 Non 4 En 3 Ol

Epoxide Ring-Opening Reactions

The epoxide ring in 9-Oxabicyclo[6.1.0]non-4-en-3-ol is susceptible to cleavage under various conditions, driven by the release of ring strain. These reactions can be initiated by nucleophiles or acids, and can also proceed through intramolecular pathways.

The strained epoxide ring of this compound and its derivatives is a prime target for nucleophilic attack. These reactions are fundamental in constructing more complex molecular skeletons, particularly bicyclo[4.2.1] and bicyclo[3.3.1] systems. sigmaaldrich.com The regioselectivity and stereoselectivity of the ring-opening are influenced by the nature of the nucleophile, the solvent, and the presence of any activating groups.

For instance, the reaction of 9-oxabicyclo[6.1.0]non-4-ene with various nucleophiles can lead to the formation of novel bicyclic ethers. sigmaaldrich.com A specific example is the reaction with azide (B81097) anion (NaN3), which has been studied with related bis(oxiranes) containing a cyclooctane (B165968) core. This reaction leads to the formation of azido (B1232118) alcohols, demonstrating the synthetic utility of epoxide ring-opening by nitrogen nucleophiles. mdpi.com

The following table summarizes representative nucleophilic additions to the epoxide ring of 9-oxabicyclo[6.1.0]non-4-ene derivatives:

ReactantNucleophile/ReagentProduct(s)Reference
9-Oxabicyclo[6.1.0]non-4-eneN-halosuccinimides, triethylamine (B128534) tris-hydrofluoride or Olah's reagentendo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane, endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane researchgate.net
Bis(oxirane) of cyclooctadieneSodium azide (NaN3)((1R,8S)/(1S,8R)-8-(Azidomethyl)-9-oxabicyclo[6.1.0]nonan-1-yl)methanol mdpi.com
9-Oxabicyclo[6.1.0]non-4-eneN-Bromosuccinimide (NBS), waterendo,endo-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo,endo-2,6-dibromo-9-oxabicyclo[3.3.1]nonane researchgate.net

The presence of an acid catalyst can dramatically alter the reaction pathway of this compound and its analogs, often leading to skeletal rearrangements and ring expansions. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are particularly effective in promoting these transformations. youtube.comnih.gov The reaction is initiated by the coordination of the Lewis acid to the epoxide oxygen, which polarizes the C-O bonds and facilitates their cleavage. youtube.com This generates a carbocationic intermediate that can undergo various rearrangements to form thermodynamically more stable products. youtube.comyoutube.com

For example, the treatment of cyclooctadiene monoepoxide with Lewis acids can lead to the formation of bicyclo[3.3.1]nonane derivatives. google.com The acid-catalyzed rearrangement of a related 2,3-epoxyalcohol has been shown to proceed through a mechanism involving the formation of a carbocation followed by a hydride shift or other rearrangements. youtube.com The specific outcome of these reactions is highly dependent on the substrate structure and the reaction conditions.

A notable example is the acid-catalyzed rearrangement of 9-oxabicyclo[6.1.0]non-4-en-1-ol derivatives, which can be used to synthesize 9-oxabicyclo[3.3.1]nonan-2-ol systems. google.com This type of rearrangement is a key step in the synthesis of various biologically active molecules.

The proximity of the epoxide and the double bond in this compound allows for intramolecular reactions, particularly transannular cyclizations. mdpi.comthieme-connect.deontosight.ai These reactions are often triggered by the initial opening of the epoxide ring, which generates a reactive intermediate that can then interact with the double bond.

A significant example is the transannular O-heterocyclization observed in halofluorination reactions of 9-oxabicyclo[6.1.0]non-4-ene. researchgate.net In the presence of N-halosuccinimides and a fluoride (B91410) source, the epoxide oxygen participates in a transannular fashion to yield bicyclic ethers with [3.3.1] and [4.2.1] skeletons. researchgate.net Specifically, the reaction yields mainly endo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane and the minor product endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane. researchgate.net This outcome is attributed to a halonium-assisted epoxide ring participation mechanism. researchgate.net

Furthermore, the iodine-assisted oxirane ring expansion of 9-oxabicyclo[6.1.0]non-4-en-2-ols and the corresponding ketone represents another instance of a transannular reaction. molaid.commolaid.com These reactions can lead to the formation of oxatricyclic compounds, such as those with a [3.3.1.02,8]nonane skeleton. The formation of such tricyclic systems highlights the synthetic power of intramolecular reactions in building molecular complexity from relatively simple starting materials.

The following table provides examples of intramolecular cyclizations and transannular reactions:

ReactantReagent(s)Product(s)Reference(s)
9-Oxabicyclo[6.1.0]non-4-eneN-halosuccinimides, Et₃N·3HF or Olah's reagentendo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane, endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane researchgate.netthieme-connect.de
9-Oxabicyclo[6.1.0]non-4-en-2-ols/oneIodineOxatricyclo[3.3.1.02,8]nonane derivatives molaid.commolaid.com

Transformations Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound provides another reactive site for a variety of chemical transformations, complementing the reactivity of the epoxide ring.

The double bond in this compound and its parent compound, 9-oxabicyclo[6.1.0]non-4-ene, is susceptible to electrophilic attack. Halofluorination, for instance, has been shown to proceed with transannular O-participation, leading to a mixture of skeletal isomers. thieme-connect.de The reaction with N-bromosuccinimide and triethylamine trihydrofluoride gives a mixture of bicyclic fluoro-bromo ethers. thieme-connect.de

Cycloaddition reactions also represent a key transformation of the double bond. The parent compound, 9-oxabicyclo[6.1.0]non-4-ene, can participate as a monomer in entropy-driven ring-opening metathesis polymerization (ED-ROMP). nih.gov This highlights its utility in polymer chemistry for the synthesis of functional polymers.

Information regarding the direct hydrogenation or dehydrogenation of this compound is limited in the provided search results. However, related studies on similar bicyclic systems provide insights into potential transformations. For example, the hydrogenation of a strained bridgehead olefin, ethyl 9-oxobicyclo[4.2.1]non-6-ene-1-carboxylate, proceeds rapidly to the corresponding saturated bicyclo[4.2.1]nonane derivative. rsc.org This suggests that the double bond in this compound could likely be saturated under standard hydrogenation conditions, for instance, using palladium on carbon (Pd/C) and hydrogen gas. tib.eu Such a reaction would yield 9-oxabicyclo[6.1.0]nonan-3-ol.

Conversely, dehydrogenation reactions would introduce further unsaturation into the molecule, a process that is generally more challenging and for which no specific examples involving this compound were found in the provided search results.

Reactivity of the Hydroxyl Functional Group

The hydroxyl (-OH) group in this compound is a primary site for chemical modification. Its ability to act as both a nucleophile and an electrophile (after protonation) allows for a range of reactions, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can readily undergo esterification to form the corresponding esters. This can be achieved through standard chemical methods, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. Furthermore, biocatalytic methods offer a highly selective alternative. Lipases, for instance, are enzymes capable of catalyzing esterification and transesterification, often with high enantioselectivity. The kinetic resolution of racemic alcohols and their esters using lipases is a well-established technique. While specific studies on this compound are not prevalent, the successful lipase-catalyzed acetylation of related bicyclic diols, such as 9-oxabicyclo[3.3.1]nonane-2,6-diol, suggests that similar enzymatic methods would be effective for this compound.

Etherification: The conversion of the hydroxyl group to an ether is another important transformation. The Williamson ether synthesis is a classic and versatile method for this purpose. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.org

The general steps for the Williamson ether synthesis are:

Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.

Nucleophilic Substitution: The alkoxide then reacts with an alkyl halide (e.g., methyl iodide) to form the ether.

This method is widely applicable and can be used to prepare a variety of ethers from this compound. lumenlearning.comorganicchemistrytutor.com Intramolecular versions of this reaction are also common, leading to the formation of cyclic ethers. lumenlearning.comlibretexts.org

Oxidation and Reduction Pathways

Oxidation: The allylic nature of the hydroxyl group in this compound makes it susceptible to selective oxidation. Reagents such as manganese dioxide (MnO₂) are well-known for the chemoselective oxidation of allylic and benzylic alcohols to the corresponding aldehydes or ketones, without affecting other functional groups like epoxides or non-allylic alcohols. Therefore, treatment of this compound with MnO₂ is expected to yield 9-Oxabicyclo[6.1.0]non-4-en-3-one. Other oxidizing agents, such as those based on chromium, can also be used, although they may be less selective. For instance, the action of chromium trioxide on some axial allylic alcohols can lead to epoxidation of the double bond in addition to oxidation of the alcohol. rsc.org

Reduction: The reduction of this compound can proceed via different pathways depending on the reducing agent and reaction conditions.

Reduction of the Alkene: Catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) would typically reduce the carbon-carbon double bond to yield the saturated alcohol, 9-Oxabicyclo[6.1.0]nonan-3-ol.

Reductive Opening of the Epoxide: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of opening the epoxide ring. Based on the reduction of the parent compound, 9-Oxabicyclo[6.1.0]non-4-ene, with LiAlH₄ which yields (Z)-cyclooct-4-en-1-ol, it is plausible that the reduction of this compound would lead to the corresponding (Z)-cyclooct-4-ene-1,x-diol. ru.nltuwien.at The regioselectivity of the epoxide opening would be influenced by steric and electronic factors, including the presence of the allylic hydroxyl group.

Mechanisms of Halofluorination Reactions

The halofluorination of the parent alkene, 9-Oxabicyclo[6.1.0]non-4-ene, has been studied and provides a foundational understanding for the reactivity of this compound. orgsyn.orgorgsyn.org The reaction, which involves the addition of a halogen (X) and fluorine (F) across the double bond, is notable for the participation of the epoxide oxygen in a transannular manner. researchgate.netthieme-connect.de

When 9-Oxabicyclo[6.1.0]non-4-ene is treated with a source of electrophilic halogen (like N-bromosuccinimide or N-chlorosuccinimide) and a fluoride source (such as triethylamine tris-hydrofluoride or Olah's reagent), a halonium ion intermediate is initially formed at the double bond. orgsyn.orgresearchgate.net Instead of being directly attacked by a fluoride ion, the intermediate undergoes a transannular O-heterocyclization. The epoxide oxygen atom acts as an internal nucleophile, attacking the halonium ion and leading to the formation of a new bicyclic system. researchgate.netresearchgate.net This intramolecular, halonium-assisted epoxide ring participation results in the formation of two main rearranged products:

endo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane (major product)

endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane (minor product)

The ratio of these products is largely independent of the specific halogen used. researchgate.net

Halofluorination Products of 9-Oxabicyclo[6.1.0]non-4-ene
Halogen SourceFluoride SourceMajor ProductMinor ProductProduct Ratio (Major:Minor)
N-ChlorosuccinimideEt₃N·3HFendo,endo-2-chloro-6-fluoro-9-oxabicyclo[3.3.1]nonaneendo,endo-2-chloro-5-fluoro-9-oxabicyclo[4.2.1]nonane71:29
N-BromosuccinimideEt₃N·3HFendo,endo-2-bromo-6-fluoro-9-oxabicyclo[3.3.1]nonaneendo,endo-2-bromo-5-fluoro-9-oxabicyclo[4.2.1]nonane75:25
N-IodosuccinimideEt₃N·3HFendo,endo-2-iodo-6-fluoro-9-oxabicyclo[3.3.1]nonaneendo,endo-2-iodo-5-fluoro-9-oxabicyclo[4.2.1]nonane74:26

Data sourced from studies on the halofluorination of 9-oxabicyclo[6.1.0]non-4-ene. thieme-connect.de

For this compound, the presence of the hydroxyl group is expected to significantly influence the course of the halofluorination reaction. The hydroxyl group, being nucleophilic, could compete with the epoxide oxygen in the transannular cyclization. It could also influence the initial formation of the halonium ion through steric hindrance or by forming hydrogen bonds with the reagents. nih.govnih.gov Depending on the stereochemistry of the hydroxyl group, it could either facilitate or hinder the existing rearrangement pathway or potentially open up new reaction channels, leading to a different set of products.

Derivatives and Analogues of 9 Oxabicyclo 6.1.0 Non 4 En 3 Ol

Synthesis of Substituted 9-Oxabicyclo[6.1.0]nonane Derivatives

The synthesis of substituted 9-oxabicyclo[6.1.0]nonane derivatives can be achieved through various synthetic strategies, starting from appropriately functionalized cyclooctene (B146475) precursors or by direct modification of the parent bicyclic system.

One notable example involves the synthesis of methyl (1R,2S,3S,8S)-2-((tert-butoxycarbonyl)amino)-9-oxabicyclo[6.1.0]nonane-3-carboxylate. This derivative is prepared from an N-Boc-protected amino ester of cyclooctene via epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) with sodium bicarbonate. nih.govbeilstein-journals.org The reaction proceeds over several days at room temperature to yield the desired substituted 9-oxabicyclo[6.1.0]nonane derivative. nih.govbeilstein-journals.org

Furthermore, the 9-oxabicyclo[6.1.0]nonane skeleton can be incorporated into more complex structures. For instance, treatment of 9-oxabicyclo[6.1.0]non-4-ene with N-bromosuccinimide (NBS) and water leads to the formation of brominated derivatives, which can undergo further transformations. researchgate.net Specifically, this reaction can yield trans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane and trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane through neighboring group participation of the epoxide oxygen in the opening of a bromonium ion. rsc.org

The table below summarizes key synthetic transformations for the preparation of substituted 9-oxabicyclo[6.1.0]nonane derivatives.

Starting MaterialReagentsProduct(s)Reference(s)
N-Boc-amino ester of cyclooctenem-CPBA, NaHCO₃, CH₂Cl₂Methyl (1R,2S,3S,8S)-2-((tert-butoxycarbonyl)amino)-9-oxabicyclo[6.1.0]nonane-3-carboxylate nih.govbeilstein-journals.org
9-Oxabicyclo[6.1.0]non-4-eneNBS, H₂Otrans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane, trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane researchgate.netrsc.org
9-Oxabicyclo[6.1.0]non-4-eneEt₃N·3HFtrans-opening of the epoxide researchgate.net

Formation of Polycyclic Systems Incorporating the 9-Oxabicyclo[6.1.0]nonane Moiety

The strained nature of the 9-oxabicyclo[6.1.0]nonane system makes it a valuable precursor for the synthesis of more complex polycyclic architectures through transannular reactions. These reactions are often driven by the release of ring strain and can lead to the formation of intricate molecular frameworks.

A key transformation of 9-oxabicyclo[6.1.0]non-4-ene is its conversion into other bicyclic systems. For example, halofluorination reactions using N-halosuccinimides and triethylamine (B128534) tris-hydrofluoride or Olah's reagent can induce a transannular O-heterocyclization. researchgate.net This process results in the formation of endo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane as the major product and endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane as a minor product, facilitated by halonium-assisted epoxide ring participation. researchgate.netthieme-connect.de Similarly, bromination of 9-oxabicyclo[6.1.0]non-4-ene can yield trans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane and trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane. rsc.org

The resulting 9-oxabicyclo[3.3.1]nonane framework is itself a versatile building block for the construction of advanced polycyclic and cage-like structures, such as dioxaadamantane and dioxatwistane. The rigid structure of the 9-oxabicyclo[3.3.1]nonane system makes it an ideal precursor for these complex molecules, which are of interest in materials science and as energetic compounds.

The following table outlines the formation of polycyclic systems from 9-oxabicyclo[6.1.0]non-4-ene.

Starting MaterialReagents/ConditionsResulting Polycyclic System(s)Key TransformationReference(s)
9-Oxabicyclo[6.1.0]non-4-eneN-halosuccinimides, Et₃N·3HF or Olah's reagentendo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane, endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonaneTransannular O-heterocyclization researchgate.netthieme-connect.de
9-Oxabicyclo[6.1.0]non-4-eneBrominetrans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane, trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonaneBromine assisted epoxide ring expansion rsc.org
9-Oxabicyclo[6.1.0]nona-2,4,6-triene derivativesChiral Brønsted phosphoric acid, allylboranePolycyclic derivativesCatalytic cascade ring opening allylation/transannular 6π-electrocyclization ehu.es

Stereoselective Derivatization Strategies

Stereoselective derivatization of the 9-oxabicyclo[6.1.0]nonane framework is crucial for the synthesis of enantiomerically pure compounds, which are of significant interest in medicinal chemistry and materials science. Various strategies have been developed to control the stereochemistry of reactions involving this bicyclic system.

One effective approach involves the use of enzymes to achieve high enantioselectivity. For instance, mixtures of endo,endo-9-oxabicyclo[4.2.1]nonane-2,5-diol and endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol, which can be prepared from cycloocta-1,5-diene (B8815838), can be resolved through lipase-catalyzed transformations. researchgate.net Lipases from Candida antarctica (CAL) or Candida rugosa (CRL) can enantioselectively hydrolyze the corresponding diacetates to yield enantiopure monoacetates and diols. researchgate.net Conversely, lipase-catalyzed acetylation of the diols with vinyl acetate (B1210297) can produce the corresponding enantiomers of the monoacetates. researchgate.net

The inherent stereochemistry of the 9-oxabicyclo[6.1.0]nonane ring system can also direct the outcome of chemical reactions. For example, the reaction of 9-oxabicyclo[6.1.0]non-4-ene with the nearly neutral fluorinating reagent triethylamine trihydrofluoride results in the trans-opening of the epoxide ring. researchgate.net Furthermore, the bromination of 9-oxabicyclo[6.1.0]non-4-ene leads to the stereoselective formation of trans,trans-dibromo derivatives of other bicyclic ethers. rsc.org

The synthesis of methyl (1R,2S,3S,8S)-2-((tert-butoxycarbonyl)amino)-9-oxabicyclo[6.1.0]nonane-3-carboxylate also represents a stereoselective process, where the epoxidation of the cyclooctene precursor leads to a specific diastereomer. nih.govbeilstein-journals.org

The table below highlights some stereoselective derivatization strategies.

SubstrateReagents/CatalystProduct TypeStereochemical OutcomeReference(s)
Diacetates of 9-oxabicyclononanediolsLipases (e.g., from Candida rugosa)Enantiopure monoacetates and diolsEnantioselective hydrolysis researchgate.net
9-OxabicyclononanediolsLipase (B570770), vinyl acetateEnantiopure monoacetatesEnantioselective acetylation researchgate.net
9-Oxabicyclo[6.1.0]non-4-eneEt₃N·3HFFluorohydrintrans-opening of the epoxide researchgate.net
9-Oxabicyclo[6.1.0]non-4-eneBromineDibromo-oxabicyclononanesStereoselective formation of trans,trans-isomers rsc.org

Bioorthogonal Chemistry Applications of Related Cyclooctene Derivatives

While 9-oxabicyclo[6.1.0]non-4-en-3-ol itself is not directly a staple of bioorthogonal chemistry, its structural relative, trans-cyclooctene (B1233481) (TCO), is a cornerstone of this field. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The high strain of the trans double bond in TCO derivatives makes them exceptionally reactive in certain cycloaddition reactions, which is the basis for their utility in this area.

The most prominent application of TCOs is in the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazine (Tz) derivatives. nih.gov This reaction is exceptionally fast, with rate constants reaching up to 10⁷ M⁻¹s⁻¹ under physiological conditions, and it proceeds without the need for a metal catalyst. nih.govtcichemicals.com The reaction is highly selective and biocompatible, making it ideal for a wide range of applications in chemical biology and biomedical imaging. nih.govacs.orgwikipedia.org

TCO derivatives are widely used for:

Protein Labeling and Imaging: TCO moieties can be attached to biomolecules, allowing for their visualization and study in living cells. tcichemicals.com

Pretargeted Imaging and Therapy: In this approach, a TCO-tagged antibody is administered and allowed to accumulate at a target site, such as a tumor. A second, smaller molecule carrying a tetrazine and an imaging agent or therapeutic payload is then administered, which rapidly reacts with the TCO-tagged antibody at the target site. This strategy minimizes off-target effects and radiation damage to healthy tissues. nih.gov

The synthesis of some TCO derivatives begins with (Z)-9-oxabicyclo[6.1.0]non-4-ene. For example, reacting it with 2-(2-aminoethoxy)ethanol (B1664899) at high temperatures, followed by further chemical modifications, can yield TCO derivatives suitable for bioorthogonal applications. nih.gov The development of new TCO derivatives aims to improve their reactivity, stability, and hydrophilicity to expand their utility. nih.gov

The table below provides an overview of the bioorthogonal applications of related trans-cyclooctene derivatives.

Reaction TypeReactantsKey FeaturesApplicationsReference(s)
Inverse Electron-Demand Diels-Alder (IEDDA)trans-Cyclooctene (TCO) derivatives, Tetrazine (Tz) derivativesExtremely fast kinetics, High selectivity, Biocompatible, Metal-freeProtein labeling, Live cell imaging, Pretargeted cancer diagnosis and therapy nih.govtcichemicals.comwikipedia.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne derivativesHigh reactivity due to ring strain, No copper catalyst requiredBioorthogonal labeling rsc.org

Spectroscopic and Structural Elucidation Studies of 9 Oxabicyclo 6.1.0 Non 4 En 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 9-oxabicyclo[6.1.0]non-4-en-3-ol and its analogs. Both ¹H and ¹³C NMR provide critical data for assigning the constitution and, crucially, the relative stereochemistry of these bicyclic systems.

In the ¹H NMR spectrum of a related compound, (Z)-9-oxabicyclo[6.1.0]non-4-ene, the olefinic protons appear as a multiplet at approximately 5.57 ppm, while the protons on the epoxide ring are also observed in the spectrum. liverpool.ac.uk For derivatives like endo,endo-2,6-diiodo-9-oxabicyclo[3.3.1]nonane, a complete analysis of the NMR spectrum, often with the aid of chemical shift reagents, can confirm the conformation of the fused ring system, such as a chair conformation. researchgate.net The coupling constants between adjacent protons are particularly informative for determining dihedral angles and thus the spatial orientation of substituents. For instance, in substituted 9-oxabicyclo[3.3.1]nonane systems, the coupling patterns of protons, such as a quartet of triplets (qt), can confirm specific conformations like the chair/chair form. acs.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The chemical shifts in ¹³C NMR are highly sensitive to the steric environment, with sterically compressed carbons typically showing an upfield shift (the gamma-gauche effect). This is particularly useful in distinguishing between different stereoisomers of 9-oxabicyclo derivatives.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in establishing connectivity and through-space proximities between protons, respectively. NOESY, in particular, is vital for confirming the relative stereochemistry of substituents on the bicyclic framework. acs.org For example, key NOESY correlations can definitively establish the conformation of the rings in derivatives like those of 9-oxabicyclo[3.3.1]nonane. acs.org

Table 1: Representative ¹H NMR Data for a Derivative of 9-Oxabicyclo[6.1.0]non-4-ene.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Olefinic H5.57m-
Epoxide H3.0 - 3.2m-
Carbinol H3.8 - 4.2m-
Other Ring H1.5 - 2.5m-

Note: This table is a generalized representation based on typical chemical shifts for similar structures. Actual values can vary based on the specific derivative and solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable information about the structure of the molecule through analysis of its fragmentation patterns.

Electron ionization (EI) is a common method used to generate ions in the mass spectrometer. The molecular ion peak (M⁺) in the EI mass spectrum confirms the molecular weight of the compound. For the related saturated compound, 9-oxabicyclo[6.1.0]nonane, the molecular weight is 126.1962 g/mol . nist.govnist.gov The unsaturated ketone analog, 9-oxabicyclo[6.1.0]nonan-4-one, has a molecular weight of 140.18 g/mol . nih.gov

The fragmentation of the molecular ion provides a fingerprint that can be used for structural elucidation. The fragmentation pathways are often influenced by the functional groups present in the molecule. For instance, the presence of the epoxide and hydroxyl groups in this compound would be expected to direct specific cleavage patterns. Common fragmentation pathways for cyclic ethers and alcohols include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or ethylene (B1197577) (C₂H₄).

Gas chromatography-mass spectrometry (GC-MS) is a particularly useful hyphenated technique for the analysis of complex mixtures containing this compound or its derivatives. journalsarjnp.comnih.govtjpr.orgresearchgate.net The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification. This technique has been used to identify 9-oxabicyclo[6.1.0]nonane in the essential oil of Rumex hastatus and in extracts of Azolla filiculoides. nih.govresearchgate.net

Table 2: Key Mass Spectral Data for Related 9-Oxabicyclo Compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
9-Oxabicyclo[6.1.0]nonaneC₈H₁₄O126.20111, 97, 83, 69, 55
9-Oxabicyclo[6.1.0]nonan-4-oneC₈H₁₂O₂140.18125, 112, 97, 84, 69, 55
9-Oxabicyclo[6.1.0]non-4-eneC₈H₁₂O124.18109, 95, 81, 67, 54

Note: Fragmentation patterns are indicative and can vary with ionization conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in this compound and its derivatives.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), carbon-carbon double bond (C=C), and epoxide (C-O-C) functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C=C stretching vibration of the double bond in the eight-membered ring would typically appear in the region of 1640-1680 cm⁻¹. The characteristic absorption of the epoxide ring, corresponding to the asymmetric C-O-C stretching, is usually found in the 1250 cm⁻¹ region, with other ring vibrations appearing in the 800-950 cm⁻¹ range. nist.gov

For a related ketone derivative, 9-oxabicyclo[3.3.1]nonan-2-one, the IR spectrum would prominently feature a strong absorption band for the carbonyl (C=O) group, typically around 1710-1725 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=C double bond and the symmetric breathing vibration of the epoxide ring are expected to give rise to strong Raman signals. For cis-9-oxabicyclo[6.1.0]nonane, Raman spectral data is available and can be used for comparative purposes. chemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)
Alkene (C=C)C=C Stretch1640-1680
EpoxideC-O-C Asymmetric Stretch~1250
EpoxideRing Breathing800-950
C-H (sp²)C-H Stretch3010-3095
C-H (sp³)C-H Stretch2850-2960

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of all stereocenters. For chiral molecules like this compound and its derivatives, single-crystal X-ray diffraction analysis is invaluable.

This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which together define the conformation of the bicyclic system. For instance, X-ray crystallography has been used to confirm the chair-chair or chair-boat conformations of various 9-oxabicyclo[3.3.1]nonane derivatives in the solid state. In a study of enantiopure 9-oxabicyclononanediol derivatives, X-ray structural analysis was crucial for determining the absolute configuration and understanding the crystal packing. researchgate.net

The determination of the absolute configuration is possible when the compound is chiral and enantiomerically pure, through the use of anomalous dispersion effects. This has been successfully applied to derivatives of 9-oxabicyclo[6.1.0]non-4-ene, where the absolute configuration of products from enantioselective reactions was established by X-ray diffraction analysis of a suitable crystalline derivative. acs.org For example, the absolute configuration of an enantioenriched borylated bicyclic compound derived from a transannular reaction was determined by single X-ray diffraction analysis of a recrystallized sample. ehu.es This analysis revealed the relative stereochemistry of the newly formed stereocenters, providing critical insight into the reaction mechanism. ehu.es

Table 4: Illustrative Crystallographic Data for a Hypothetical Derivative of this compound.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1045.6
Z4

Note: This data is hypothetical and serves to illustrate the types of parameters obtained from an X-ray crystallographic study.

Theoretical and Computational Investigations of 9 Oxabicyclo 6.1.0 Non 4 En 3 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules like 9-Oxabicyclo[6.1.0]non-4-en-3-ol. Such computations provide a detailed picture of electron distribution, molecular orbital energies, and the inherent strain that dictates stability and reactivity.

Detailed Research Findings: Studies on simple epoxides using high-level computational methods like G4 and W1BD have quantified the energetic properties of the strained three-membered ring. nih.gov Epoxides are characterized by significant ring strain, which makes them susceptible to ring-opening reactions. rsc.org For this compound, this inherent epoxide strain is combined with the strain of the eight-membered ring containing a cis-double bond.

Computational studies on radical-mediated thiol-epoxy reactions, utilizing Density Functional Theory (DFT) at the M06-2X/6-31+G(d,p) level, highlight that the high ring strain of the epoxide is a primary driving force in its reaction energetics. nih.gov Furthermore, investigations into bicyclo[n.1.0]alkanes—the carbocyclic analogs—reveal that hyperconjugative interactions between the cyclopropane (B1198618) ring's Walsh orbitals and adjacent C-H bonds can significantly activate these bonds, a principle that can be extended to the epoxide ring in this system. semanticscholar.org The introduction of a hydroxyl group at the C-3 position is expected to influence the electronic structure primarily through inductive effects and its potential to form intramolecular hydrogen bonds with the epoxide oxygen, which could affect the conformational preferences and stability of the molecule.

The table below presents properties computed for the related saturated compound, 9-Oxabicyclo[6.1.0]nonan-4-ol, which serve as a baseline for understanding the physicochemical characteristics of this molecular scaffold. nih.gov

Table 1: Computed Properties of 9-Oxabicyclo[6.1.0]nonan-4-ol

PropertyValueMethod
Molecular Weight142.20 g/molPubChem 2.1
XLogP30.9XLogP3 3.0
Hydrogen Bond Donor Count1Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count2Cactvs 3.4.6.11
Rotatable Bond Count1Cactvs 3.4.6.11
Exact Mass142.099379685 DaPubChem 2.1
Topological Polar Surface Area32.8 ŲCactvs 3.4.6.11

Reaction Pathway Analysis and Transition State Modeling

Theoretical modeling is crucial for mapping potential reaction pathways and understanding the energetics of transition states, which are often inaccessible through experimental means alone. For this compound, the most significant reactions involve the opening of the strained epoxide ring, often in concert with the double bond.

Detailed Research Findings: A key reaction pathway identified for the parent compound, 9-Oxabicyclo[6.1.0]non-4-ene, is the intramolecular bromonium ion-assisted epoxide ring-opening. researchgate.net This transannular reaction proceeds through a bicyclic oxonium ion intermediate, which can then be captured by various nucleophiles to form novel bicyclo[4.2.1] and bicyclo[3.3.1] ether systems. researchgate.netresearchgate.net The presence of the C-3 hydroxyl group in the target molecule could potentially act as an internal nucleophile in similar acid-catalyzed rearrangements.

DFT calculations have been effectively used to model complex reaction mechanisms in related systems. For example, in the reaction of a similar bicyclic alcohol with a tetrazine, DFT was employed to elucidate an unusual and facile rearrangement pathway involving a cycloaddition followed by ring opening, driven by the formation of a stable caprolactone (B156226) product and the highly exergonic loss of N₂. researchgate.net

In other studies, DFT calculations (M06-2X/6-31+G(d,p)) on radical-mediated thiol-epoxy reactions have successfully modeled the reaction mechanism, which involves an addition step and a chain transfer step. nih.gov These calculations revealed that while the initial radical addition to the epoxide is relatively slow, the subsequent chain transfer is fast, with the epoxide's ring strain being a key factor in the reaction's energetics. nih.gov Such computational approaches would be invaluable for predicting how the hydroxyl group in this compound might alter the activation barriers and regioselectivity of these reaction pathways.

Table 2: Investigated Reaction Pathways and Computational Methods for Related Epoxides

Reaction PathwaySystem StudiedComputational MethodKey Finding
Transannular Epoxide Ring-Opening9-Oxabicyclo[6.1.0]non-4-eneMechanistic ProposalProceeds via a bicyclic oxonium ion intermediate. researchgate.net
Cycloaddition-Rearrangement9-Oxabicyclo[4.2.1]non-7-en-1-olDFTReaction is driven by the formation of a stable lactone and loss of N₂. researchgate.net
Radical-Mediated Thiol-Epoxy ReactionVarious industrial epoxidesDFT (M06-2X)Epoxy ring strain is a major driver of reaction energetics. nih.gov
C-H Bond OxygenationBicyclo[n.1.0]alkanesDFTReaction selectivity is controlled by hyperconjugative interactions. semanticscholar.org

Molecular Dynamics Simulations for Conformational Landscape and Interactions

The eight-membered ring of this compound is conformationally flexible. Molecular dynamics (MD) simulations offer a powerful method to explore this conformational landscape over time, providing insight into the molecule's dynamic behavior and its interactions with other molecules or a solvent environment.

Detailed Research Findings: While specific MD simulations for this compound have not been reported, the methodology has been applied to polymers containing the parent 9-Oxabicyclo[6.1.0]non-4-ene monomer. nih.gov These simulations, often used alongside experimental techniques like single-molecule force spectroscopy, help to understand the mechanical properties and conformational changes in larger systems. researchgate.net

For an isolated molecule like this compound, MD simulations could map the accessible conformations of the eight-membered ring, which are constrained by the fused epoxide and the sp²-hybridized carbons of the double bond. The simulations would likely reveal several low-energy conformers, such as various twist-boat and chair forms, and the energy barriers between them. The position and orientation (axial vs. equatorial) of the C-3 hydroxyl group would be a critical factor in determining the most stable conformations due to the potential for intramolecular hydrogen bonding with the epoxide oxygen. This interaction could significantly restrict the conformational freedom of the ring system compared to its parent, 9-Oxabicyclo[6.1.0]non-4-ene.

Table 3: Principles and Applications of Molecular Dynamics Simulations

ApplicationDescriptionRelevance to this compound
Conformational AnalysisSimulates the movement of atoms over time to identify stable and transient conformations and the pathways between them.Would identify the preferred shapes (e.g., chair, boat) of the eight-membered ring and the orientation of the hydroxyl group.
Solvent EffectsModels the explicit interactions between the solute and solvent molecules to understand how the environment affects conformation and dynamics.Could predict how different solvents affect the stability of intramolecular hydrogen bonds and overall molecular shape.
Substrate-Catalyst InteractionsSimulates the binding of a molecule to a catalyst's active site to understand the mechanism and selectivity of a reaction.Could model how the molecule docks into an enzyme active site, explaining stereoselectivity in biocatalytic transformations.
Thermomechanical PropertiesUsed for larger systems like polymers to understand their response to temperature and mechanical stress. researchgate.netProvides context for how this molecule behaves when incorporated into a larger polymeric material. nih.gov

Structure-Reactivity Relationship Predictions

The prediction of chemical reactivity based on molecular structure is a cornerstone of modern chemistry, and computational methods are central to this endeavor. The reactivity of this compound is governed by the interplay of its functional groups: the strained epoxide, the reactive double bond, and the directing hydroxyl group.

Detailed Research Findings: The relationship between structure and reactivity for this class of compounds is strongly influenced by ring strain. Computational studies consistently identify epoxide ring strain as a key factor promoting reactions. nih.govrsc.orgnih.gov Theoretical studies on the reaction of various epoxides with chlorine atoms have shown that reactivity increases with the number of adjacent CH₂ groups, a trend that can be quantified and predicted using Structure-Activity Relationship (SAR) methods. rsc.org

DFT calculations have also been instrumental in understanding mechanochemistry, where mechanical force alters chemical reactivity. In polymers containing 9-Oxabicyclo[6.1.0]non-4-ene units, DFT calculations have been used to model the force-dependent activation energy of ring-opening reactions, demonstrating a direct link between the polymer's structure and its mechanical response. nsf.govliverpool.ac.uk

For this compound, computational models would predict that the epoxide is the most likely site for nucleophilic attack. The regioselectivity of this attack would be influenced by both steric hindrance from the bicyclic framework and electronic effects from the nearby double bond and hydroxyl group. DFT calculations could precisely model the transition states for attack at either C1 or C8 of the epoxide, predicting the favored product under various reaction conditions. Furthermore, the hydroxyl group itself can direct reactivity, for example by coordinating to a Lewis acid catalyst and delivering it to a specific face of the molecule.

Table 4: Key Structure-Reactivity Relationships

Structural FeatureInfluence on ReactivitySupporting Evidence/Methodology
Strained Epoxide RingHigh reactivity towards nucleophilic ring-opening.General reviews rsc.org; DFT calculations showing ring strain as a driving force. nih.gov
cis-Alkene (C4=C5)Participates in transannular reactions; site for electrophilic addition (e.g., bromination).Mechanistic studies on the parent compound leading to bicyclic products. researchgate.net
Hydroxyl Group (C3-OH)Can act as an internal nucleophile; can direct catalysts; influences electronic environment and conformation.Inferred from general principles of physical organic chemistry.
Bicyclic Ring SystemCreates steric hindrance and defined conformational preferences, leading to high stereoselectivity in reactions.Computational studies on related bicyclo[n.1.0]alkanes showing high diastereoselectivity. semanticscholar.org

Applications of 9 Oxabicyclo 6.1.0 Non 4 En 3 Ol in Advanced Organic Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

The presence of a hydroxyl group at the C-3 position renders 9-Oxabicyclo[6.1.0]non-4-en-3-ol a chiral molecule. When synthesized as a racemic mixture, its enantiomers can be separated, providing access to enantiopure building blocks crucial for the asymmetric synthesis of complex natural products and biologically active molecules.

Enzymatic kinetic resolution is a powerful technique for separating racemic alcohols. scielo.brrsc.orgresearchgate.net Lipases, such as those from Candida antarctica (CAL) or Candida rugosa (CRL), are frequently used for the enantioselective acylation of racemic alcohols or the hydrolysis of their corresponding esters. scielo.brresearchgate.net For this compound, one enantiomer would be preferentially acylated (e.g., with vinyl acetate), allowing for the separation of the slower-reacting alcohol enantiomer from the newly formed ester. researchgate.net This strategy has been successfully applied to resolve related bicyclic diols, demonstrating the feasibility of obtaining enantiopure materials. researchgate.net

Once resolved, the enantiopure epoxy alcohol serves as a valuable synthon. The defined stereochemistry at the alcohol center can direct the outcome of subsequent transformations, particularly the stereoselective opening of the epoxide ring. This control is paramount in total synthesis, where the precise construction of multiple stereocenters is often required.

Precursor to Complex Polycyclic Ethers

A hallmark of the 9-oxabicyclo[6.1.0]non-4-ene framework is its propensity to undergo transannular cyclization reactions to form bridged polycyclic ether systems, such as 9-oxabicyclo[3.3.1]nonanes and 9-oxabicyclo[4.2.1]nonanes. researchgate.netsigmaaldrich.comresearchgate.net These reactions involve the participation of the epoxide or the double bond to form a new carbon-oxygen or carbon-carbon bond across the eight-membered ring.

The reaction can be triggered by electrophiles that activate the double bond or the epoxide. For instance, the halofluorination of the parent 9-oxabicyclo[6.1.0]non-4-ene with N-halosuccinimides and a fluoride (B91410) source like triethylamine (B128534) tris-hydrofluoride results in a mixture of bicyclic ethers. researchgate.netthieme-connect.dethieme-connect.de The reaction proceeds via a halonium ion intermediate, which is then attacked by the epoxide oxygen in a transannular fashion, leading to the formation of the bridged systems. researchgate.net Similarly, bromination with N-bromosuccinimide (NBS) and water can yield dibrominated 9-oxabicyclo[4.2.1]nonane and 9-oxabicyclo[3.3.1]nonane derivatives. researchgate.netresearchgate.net

In this compound, the C-3 hydroxyl group can also participate as an internal nucleophile, potentially leading to even more complex polycyclic structures under acidic conditions.

Starting MaterialReagentsMajor Polycyclic ProductsReference
9-Oxabicyclo[6.1.0]non-4-eneN-Halosuccinimides, Et₃N·3HFendo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane researchgate.net
9-Oxabicyclo[6.1.0]non-4-eneN-Halosuccinimides, Et₃N·3HFendo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane researchgate.net
9-Oxabicyclo[6.1.0]non-4-eneNBS, Watertrans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane researchgate.net
9-Oxabicyclo[6.1.0]non-4-eneNBS, Watertrans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane researchgate.net

Utility in the Synthesis of Functionalized Cyclooctane (B165968) Derivatives

The epoxide ring of this compound can be opened reductively to generate highly functionalized cyclooctane derivatives. A common method for this transformation is the use of lithium aluminum hydride (LiAlH₄). The reduction of the parent compound, 9-oxabicyclo[6.1.0]non-4-ene, with LiAlH₄ yields (Z)-cyclooct-4-enol. This reaction provides a straightforward route to the cyclooctenol scaffold, which is a precursor to trans-cyclooctenes (TCOs) used in bioorthogonal chemistry.

For this compound, a similar reductive opening would result in a cyclooctene-diol. The regioselectivity of the hydride attack on the epoxide would determine the final positions of the two hydroxyl groups on the eight-membered ring. The resulting diol, which still contains a double bond, is a versatile intermediate for creating a wide array of more complex cyclooctane-based molecules. The hydroxyl groups can be further oxidized, protected, or used as directing groups for subsequent reactions on the cyclooctene (B146475) ring.

Emerging Applications in Polymer Mechanochemistry and Materials Science

In the field of polymer science, the parent epoxide, 9-oxabicyclo[6.1.0]non-4-ene (often referred to as epoxy-COD), has emerged as a useful comonomer in the synthesis of specialized polymers for studying mechanochemistry. nih.govresearchgate.net Mechanophores are molecules that undergo specific chemical reactions when subjected to mechanical force. To study these effects, mechanophores are incorporated into polymer chains.

Researchers have used entropy-driven ring-opening metathesis polymerization (ED-ROMP) to copolymerize mechanophore-containing macrocycles with 9-oxabicyclo[6.1.0]non-4-ene. nih.govresearchgate.netliverpool.ac.uk The inclusion of the epoxide comonomer serves a practical purpose in single-molecule force spectroscopy (SMFS) experiments, where it is reported to enhance the adhesion of the polymer chain to the cantilever tip and surface. nih.govresearchgate.net

The use of this compound in place of its parent compound would produce polymers with pendant hydroxyl groups along the backbone. These functional groups could be used for post-polymerization modification, allowing for the attachment of probes or other molecules. They could also alter the physical properties of the resulting material, for instance, by increasing hydrophilicity or enabling hydrogen bonding, thereby creating new stress-responsive materials with tunable characteristics.

Polymer SystemMechanophoreComonomerApplication/StudyReference
P1BCOE Macrocycle9-Oxabicyclo[6.1.0]non-4-eneSingle Molecule Force Spectroscopy (SMFS) nih.gov
P2BCOE and gDCC Macrocycle9-Oxabicyclo[6.1.0]non-4-eneUltrasonication-induced mechanical activation nih.gov
-Stiff stilbene9-Oxabicyclo[6.1.0]non-4-eneStudy of allosteric mechanochemistry liverpool.ac.uk

Future Directions and Challenges in 9 Oxabicyclo 6.1.0 Non 4 En 3 Ol Research

Development of Novel Stereoselective Synthetic Routes

A primary challenge in the synthesis of 9-Oxabicyclo[6.1.0]non-4-en-3-ol lies in the precise control of its multiple stereocenters. While methods for the synthesis of epoxy alcohols exist, the development of highly efficient and stereoselective routes to specific diastereomers of this bicyclic system remains a significant goal. nih.gov Future research will likely concentrate on several key areas:

Asymmetric Epoxidation: Building upon foundational techniques like the Sharpless asymmetric epoxidation, researchers will aim to develop new catalytic systems tailored for cyclic and bicyclic allylic alcohols. mdpi.com The challenge is to create catalysts that can accommodate the specific steric and electronic properties of the cyclooctenol precursor to yield high enantiomeric excess.

Substrate and Reagent Control: The inherent stereochemistry of the starting materials can be used to direct the stereochemical outcome of subsequent reactions. Future work will involve designing synthetic sequences where the existing stereocenters in precursors to this compound guide the formation of new ones, a process known as substrate-controlled synthesis.

Enzymatic and Biocatalytic Methods: The use of enzymes, such as lipases and epoxide hydrolases, offers a promising avenue for highly selective transformations. researchgate.net Future efforts will explore the use of biocatalysts for the kinetic resolution of racemic mixtures of this compound or its precursors, providing access to enantiopure forms.

Table 1: Potential Stereoselective Synthetic Strategies
MethodDescriptionKey Challenge
Catalytic Asymmetric EpoxidationUse of chiral catalysts (e.g., based on titanium or vanadium) with an oxidant to selectively form one epoxide enantiomer from an allylic alcohol precursor.Achieving high enantioselectivity and diastereoselectivity simultaneously for the bicyclic system.
Kinetic ResolutionEnzymatic or chemical resolution of a racemic mixture, where one enantiomer reacts faster than the other, allowing for their separation.Identifying suitable enzymes or catalysts that are highly selective for one enantiomer of the target molecule or its intermediates.
Substrate-Directed SynthesisUtilizing existing stereocenters in the starting material to direct the stereochemistry of newly formed centers.Designing precursors with appropriate directing groups that can be efficiently removed or converted later in the synthesis.

Exploration of New Reactivity Modes and Transformations

The chemical versatility of this compound is derived from its dense arrangement of functional groups: an epoxide, an alcohol, and an alkene within a strained bicyclic framework. A significant area of future research will be the exploration of novel reactivity, particularly reactions that can build molecular complexity in a controlled manner.

Regio- and Stereoselective Ring-Opening: The epoxide ring can be opened by a variety of nucleophiles. mdpi.comnih.gov A key challenge is to control the regioselectivity (attack at C2 vs. C3) and stereoselectivity of this opening. nih.gov Future work will investigate a broader range of carbon and heteroatom nucleophiles under the influence of Lewis acids or transition metal catalysts to access diverse molecular architectures. scholaris.caucdavis.edu

Transannular Reactions: The proximity of the functional groups within the eight-membered ring system makes transannular reactions a compelling possibility. ehu.esthieme-connect.de Researchers will likely investigate conditions that promote the intramolecular participation of the alcohol or the double bond in the epoxide-opening process, potentially leading to the formation of new, complex polycyclic systems. thieme-connect.de For instance, halofluorination reactions have been shown to induce transannular O-participation in the related compound 9-oxabicyclo[6.1.0]non-4-ene. thieme-connect.de

Rearrangement Reactions: Acid-catalyzed conditions can induce skeletal rearrangements. Early reports on the related (2Z,4Z,6Z)-9-oxabicyclo[6.1.0]nona-2,4,6-triene showed that acid catalysis can promote ring contraction. ehu.es Future studies on this compound could explore controlled pinacol-type rearrangements, potentially yielding novel bicyclic or ring-contracted products.

Table 2: Investigational Reactivity Modes
TransformationDescriptionPotential Outcome
Catalytic Ring-OpeningNucleophilic addition to the epoxide catalyzed by transition metals or Lewis acids.Controlled formation of highly functionalized cyclooctene (B146475) diol derivatives.
Transannular CyclizationIntramolecular attack of the C4=C5 double bond or the C3-hydroxyl group onto the activated epoxide.Synthesis of complex, bridged polycyclic ether systems. thieme-connect.de
Skeletal RearrangementAcid-catalyzed rearrangement of the carbon skeleton following epoxide protonation.Access to novel bicyclo[3.3.0] or other ring-contracted frameworks. ehu.es

Integration with Flow Chemistry and Sustainable Synthesis

Modern chemical synthesis is increasingly focused on developing more sustainable and efficient processes. The integration of flow chemistry presents a significant opportunity for the synthesis and transformation of this compound. flowchemistryeurope.comacs.org

Continuous-flow reactors offer advantages such as enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automation and scalability. mdpi.combeilstein-journals.org Future research will likely focus on translating key synthetic steps, such as epoxidation or catalyzed ring-opening reactions, from batch to continuous-flow processes. beilstein-journals.orgsyrris.com This could lead to higher yields, reduced reaction times, and minimized waste generation, aligning with the principles of green chemistry. The challenge will be in developing robust, heterogeneous catalysts that can be packed into flow reactors and maintain their activity over extended periods.

Advanced Computational Design and Prediction

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. For this compound, advanced computational methods like Density Functional Theory (DFT) will be instrumental in overcoming future challenges.

Mechanism Elucidation: DFT calculations can be used to model reaction pathways and transition states for processes like epoxide ring-opening. rsc.orgresearchgate.net This allows researchers to understand the factors that control regio- and stereoselectivity, providing insights that can guide the rational design of experiments. scholaris.ca

Catalyst Design: Computational screening can accelerate the discovery of new catalysts for the stereoselective synthesis or transformation of this compound. By modeling the interaction between the substrate and various catalyst structures, it is possible to predict which catalysts are most likely to be effective, thereby reducing the need for extensive experimental screening.

Predicting Reactivity: Computational models can predict the most likely sites of reaction and the feasibility of proposed transformations, such as novel transannular reactions. This predictive capability allows researchers to prioritize more promising synthetic routes and avoid those that are energetically unfavorable.

Table 3: Applications of Computational Chemistry
Computational MethodApplication AreaAnticipated Impact
Density Functional Theory (DFT)Reaction Mechanism StudiesRationalizing observed stereoselectivity and predicting outcomes of new reactions. researchgate.net
Molecular Dynamics (MD)Enzyme-Substrate InteractionsDesigning or engineering enzymes for highly selective biocatalytic resolutions.
Virtual ScreeningCatalyst DiscoveryAccelerating the identification of optimal catalysts for specific transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.